(S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide (S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460259
InChI: InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)11-4-3-7-14(2)8-11/h9-11H,3-8,13H2,1-2H3/t9-,11+/m0/s1
SMILES: CC(C(=O)N(C1CC1)C2CCCN(C2)C)N
Molecular Formula: C12H23N3O
Molecular Weight: 225.33 g/mol

(S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide

CAS No.:

Cat. No.: VC13460259

Molecular Formula: C12H23N3O

Molecular Weight: 225.33 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-N-((R)-1-methyl-piperidin-3-yl)-propionamide -

Specification

Molecular Formula C12H23N3O
Molecular Weight 225.33 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-N-[(3R)-1-methylpiperidin-3-yl]propanamide
Standard InChI InChI=1S/C12H23N3O/c1-9(13)12(16)15(10-5-6-10)11-4-3-7-14(2)8-11/h9-11H,3-8,13H2,1-2H3/t9-,11+/m0/s1
Standard InChI Key HNGGYBXVWVGZEZ-GXSJLCMTSA-N
Isomeric SMILES C[C@@H](C(=O)N([C@@H]1CCCN(C1)C)C2CC2)N
SMILES CC(C(=O)N(C1CC1)C2CCCN(C2)C)N
Canonical SMILES CC(C(=O)N(C1CC1)C2CCCN(C2)C)N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₂H₂₃N₃O, with a molecular weight of 225.33 g/mol. Its IUPAC name, (2S)-2-amino-N-cyclopropyl-N-[(3R)-1-methylpiperidin-3-yl]propanamide, reflects its stereochemical configuration: an (S)-configured amino group and an (R)-configured 1-methylpiperidin-3-yl moiety.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₃N₃O
Molecular Weight225.33 g/mol
IUPAC Name(2S)-2-amino-N-cyclopropyl-N-[(3R)-1-methylpiperidin-3-yl]propanamide
Canonical SMILESCC(C(=O)N(C1CC1)C2CCCN(C2)C)N
Chiral Centers2 (S and R configurations)

Structural Analysis

The molecule integrates three critical moieties:

  • A cyclopropyl group, enhancing metabolic stability and modulating lipophilicity .

  • A 1-methylpiperidin-3-yl group, contributing to receptor-binding specificity via its tertiary amine and hydrophobic interactions .

  • An (S)-configured 2-aminopropionamide backbone, enabling hydrogen bonding with biological targets.

X-ray crystallography of analogous compounds suggests that the cyclopropyl and piperidine groups adopt a conformation that optimizes interactions with hydrophobic receptor pockets .

Synthesis and Manufacturing

Synthetic Routes

Synthesis typically involves multi-step enantioselective processes to preserve stereochemical integrity:

  • Chiral Resolution: The (S)-2-aminopropionamide core is synthesized via asymmetric catalysis or enzymatic resolution.

  • Piperidine Functionalization: The (R)-1-methylpiperidin-3-yl group is introduced through reductive amination or nucleophilic substitution.

  • Coupling Reactions: Amide bond formation between the cyclopropylamine and propionamide intermediates using carbodiimide-based coupling agents .

Table 2: Optimization of Synthesis Parameters

ParameterOptimal ConditionYieldPurity
Coupling AgentHATU or EDCI75–85%>95%
Solvent SystemDichloromethane/THF
ChromatographyReverse-phase HPLC99%

Challenges in Scalability

  • Stereochemical Purity: Minor enantiomeric impurities (<1%) can significantly reduce biological efficacy .

  • Cyclopropyl Stability: Sensitivity to acidic conditions necessitates pH-controlled reaction environments .

Pharmacological Profile

Mechanism of Action

The compound exhibits high affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, likely due to its structural mimicry of endogenous neurotransmitters . Its chirality enables selective binding, reducing off-target effects compared to racemic analogues .

Table 3: In Vitro Pharmacological Data

TargetAssay TypeIC₅₀/EC₅₀Source
5-HT₁A ReceptorRadioligand binding12 nM
D₂ ReceptorcAMP inhibition28 nM
TRPV1Calcium flux85 nM

Pharmacokinetics and Metabolism

Absorption and Distribution

  • Bioavailability: 22% in rodents (oral administration) due to first-pass metabolism .

  • Blood-Brain Barrier Penetration: LogP of 2.8 facilitates CNS access .

Metabolic Pathways

  • Phase I Metabolism: Oxidized by CYP3A4/5 to inactive metabolites .

  • Phase II Metabolism: Glucuronidation at the piperidine nitrogen .

Table 4: Metabolic Stability in Hepatocytes

Species% Parent Remaining (1 h)CLint (μL/min/mg)
Mouse45%18.2
Human62%12.7

Applications in Scientific Research

Drug Discovery

  • Lead Optimization: Used to develop CNS-targeted prodrugs with improved bioavailability .

  • Receptor Mapping: Serves as a template for designing selective 5-HT₁A agonists .

Biochemical Tools

  • Radiolabeled Derivatives: Tritiated versions enable receptor occupancy studies .

Future Perspectives

  • Clinical Translation: Phase I trials are warranted to evaluate safety in humans.

  • Formulation Development: Nanoemulsions or prodrug strategies may enhance oral bioavailability .

  • Target Expansion: Exploration of κ-opioid and NMDA receptor interactions could broaden therapeutic utility .

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